![molecular formula C82H98O2 B12558721 11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol CAS No. 147199-84-6](/img/structure/B12558721.png)
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol is a complex organic compound with the molecular formula C82H98O2 . This compound is characterized by its unique structure, which includes multiple pentylphenyl groups attached to an ethynyl backbone, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol typically involves multiple steps, starting with the preparation of the pentylphenyl ethynyl intermediates. These intermediates are then reacted with a phenoxy-undecanol derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1-Undecanol: A simpler alcohol with a similar undecanol backbone but lacking the complex pentylphenyl ethynyl groups.
4-Pentylphenol: Contains the pentylphenyl group but lacks the ethynyl and undecanol components.
Phenoxyethanol: A related compound with a phenoxy group but simpler structure.
Uniqueness
11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol is unique due to its complex structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
147199-84-6 |
|---|---|
Fórmula molecular |
C82H98O2 |
Peso molecular |
1115.6 g/mol |
Nombre IUPAC |
11-[2,3,4,5,6-pentakis[2-(4-pentylphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C82H98O2/c1-6-11-23-30-67-35-45-72(46-36-67)55-60-77-78(61-56-73-47-37-68(38-48-73)31-24-12-7-2)80(63-58-75-51-41-70(42-52-75)33-26-14-9-4)82(84-66-29-22-20-18-16-17-19-21-28-65-83)81(64-59-76-53-43-71(44-54-76)34-27-15-10-5)79(77)62-57-74-49-39-69(40-50-74)32-25-13-8-3/h35-54,83H,6-34,65-66H2,1-5H3 |
Clave InChI |
QSHWOQJAVQUAQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


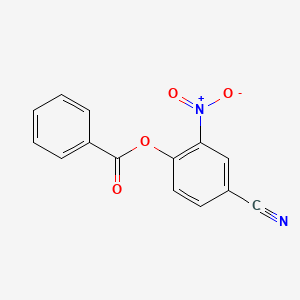
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
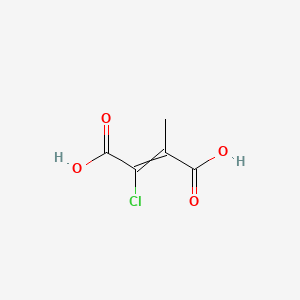
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
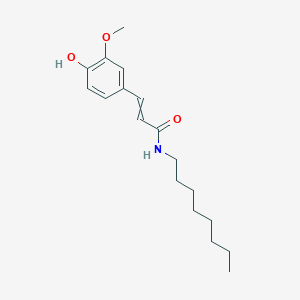

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
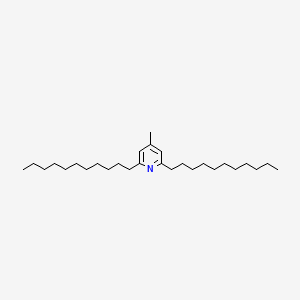
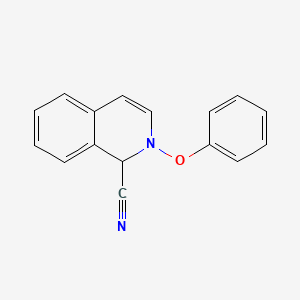

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
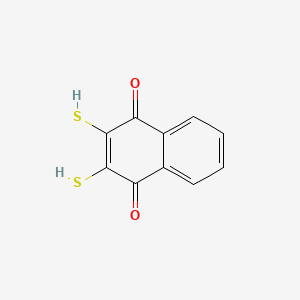
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
